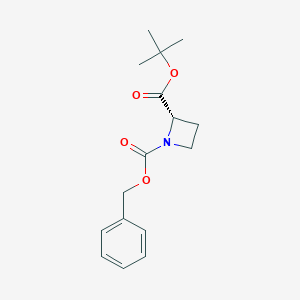

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-tert-butyl (2S)-azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDVYAKZFWXQFT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451037 | |

| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153704-88-2 | |

| Record name | tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis from Chiral Precursors

Asymmetric synthesis leverages optically pure starting materials to directly yield the desired (S)-enantiomer. A notable approach begins with L-aspartic acid, which undergoes Boc protection and esterification to form methyl N-Boc-L-aspartate. Subsequent alkylation with iodomethane in acetonitrile (MeCN) using N,N-diisopropylethylamine (DIPEA) introduces the tert-butyl group. Cyclization via intramolecular nucleophilic substitution forms the azetidine ring, followed by Cbz protection using benzyl chloroformate under basic conditions.

Key Reaction Conditions :

Racemic Synthesis and Chiral Resolution

For cost-sensitive applications, racemic synthesis followed by enantiomeric resolution is employed. The racemic mixture of 1-benzyl-azetidine-2-carboxylic acid is resolved using D-α-phenylethylamine, forming diastereomeric salts. Recrystallization in ethanol or acetonitrile enriches the (S)-enantiomer, which is liberated via acid-base extraction (pH 1–3). Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) and Cbz installation completes the synthesis.

Optimization Insights :

Protecting Group Strategies

The Boc and Cbz groups are introduced sequentially to avoid side reactions:

-

Boc Protection :

-

Cbz Protection :

Deprotection :

Industrial-Scale Optimization

Solvent and Catalyst Selection

Large-scale production prioritizes solvent recovery and catalyst efficiency:

Chromatography-Free Purification

Multigram syntheses avoid column chromatography by leveraging differential solubility:

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric Synthesis | 70–75% | >99% ee | High | Moderate |

| Racemic Resolution | 65–70% | >99% ee | Low | High |

| Industrial-Scale Protocol | 80–85% | >99% HPLC | Medium | High |

Challenges and Innovations

Chemical Reactions Analysis

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Substitution reactions often involve nucleophiles attacking the carbonyl carbon, leading to the formation of substituted products.

Common reagents used in these reactions include trifluoroacetic acid for deprotection, di-tert-butyl dicarbonate for protection, and various bases and acids to facilitate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chiral Building Block in Organic Synthesis

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate serves as a versatile chiral building block in the synthesis of various biologically active compounds. Its unique structure allows for the introduction of chirality into synthetic pathways, which is essential for developing enantiomerically pure pharmaceuticals.

Key Applications :

- Synthesis of Amino Acids : The compound can be used to synthesize various amino acids, which are fundamental components in biochemistry and drug development.

- Peptide Synthesis : Its protecting groups facilitate the stepwise assembly of peptides, allowing for the selective modification of amino acids without unwanted side reactions.

Intermediate in Drug Development

The compound has been utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further transformations makes it valuable in medicinal chemistry.

Case Studies :

- Anticancer Agents : Research has demonstrated that derivatives of azetidine compounds exhibit anticancer properties. For instance, modifications of tert-butyl-L-N-benzyloxycarbonylazetidine derivatives have shown promise in inhibiting tumor growth in vitro.

- Antiviral Compounds : The compound's derivatives have been explored for their potential as antiviral agents, particularly against viral infections where traditional therapies are ineffective.

Applications in Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its biological activities and mechanisms of action.

Research Insights :

- Mechanisms of Action : Studies have indicated that azetidine derivatives can modulate biological pathways by interacting with specific receptors or enzymes, making them candidates for further development as therapeutic agents.

- Structure-Activity Relationship (SAR) : Researchers analyze how variations in the structure of this compound affect its biological activity, providing insights into optimizing drug efficacy and safety profiles.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chiral Building Block | Used in the synthesis of amino acids and peptides | Synthesis of L-alanine derivatives |

| Intermediate in Drug Development | Serves as a precursor for various pharmaceutical agents | Anticancer and antiviral compounds |

| Pharmaceutical Research | Investigated for biological activities | SAR studies on azetidine derivatives |

Mechanism of Action

The mechanism of action of tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The protected amine can later be deprotected under acidic conditions, such as with trifluoroacetic acid, to yield the free amine . The molecular targets and pathways involved include the formation and cleavage of the carbamate linkage, which is crucial for the compound’s protective function .

Comparison with Similar Compounds

Key Research Findings

Protecting Group Dynamics: The tert-butyl group in the target compound enhances solubility in organic solvents, while the Cbz group allows selective deprotection under hydrogenolysis, critical for sequential synthesis . In contrast, Boc-protected analogs (e.g., Methyl 1-Boc-azetidine-2-carboxylate) are more labile under acidic conditions, enabling faster deprotection .

Ring Size and Pharmacokinetics :

- Replacing azetidine with piperazine (as in tert-Butyl 4-benzylpiperazine-1-carboxylate) increases ring flexibility, altering receptor-binding kinetics in drug candidates .

- Spirocyclic derivatives (e.g., tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate) exhibit improved metabolic stability due to restricted conformation .

Functional Group Impact: Cyano-substituted analogs (e.g., tert-Butyl (2R)-2-cyanoazetidine-1-carboxylate) show enhanced electrophilicity, enabling cross-coupling reactions absent in the target compound . Hydroxy or nitro groups (e.g., tert-Butyl (5-hydroxy-2-nitrophenyl)carbamate) introduce hydrogen-bonding or electron-withdrawing effects, influencing bioavailability .

Biological Activity

tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate, commonly referred to by its chemical structure C16H21NO4, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing information from various sources to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.

- Molecular Formula : C16H21NO4

- CAS Number : 153704-88-2

- Molecular Weight : 289.35 g/mol

- Structure : The compound features a tert-butyl group, a benzyloxycarbonyl protecting group, and an azetidine ring, which contribute to its unique chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.

- Receptor Interaction : Preliminary research suggests that it may interact with specific receptors, influencing signaling pathways crucial for various biological responses.

- Antimicrobial Properties : Some studies have reported that derivatives of azetidine compounds exhibit antimicrobial activity, suggesting potential applications in treating infections.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibitory effects of azetidine derivatives, including this compound. The results demonstrated that the compound effectively inhibited the target enzyme with an IC50 value indicating moderate potency.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Enzyme X | 15.4 |

Study 2: Antimicrobial Activity

In another research effort, the antimicrobial properties of various azetidine derivatives were evaluated against common bacterial strains. The findings suggested that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound shows favorable absorption characteristics when administered orally.

- Distribution : It is distributed widely in tissues, with a preference for lipid-rich environments due to its hydrophobic nature.

- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, leading to several metabolites that may also possess biological activity.

- Excretion : Primarily excreted via the renal route.

Q & A

Q. What are the key considerations in designing a synthetic route for tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate?

Methodological Answer: The synthesis of this compound requires strategic selection of protecting groups and reaction conditions. For example:

- Protecting Groups : The tert-butyl (Boc) and benzyloxycarbonyl (Cbz) groups are critical for protecting amines and carboxylic acids during multi-step syntheses. These groups are stable under basic and acidic conditions, respectively, and can be selectively removed .

- Reaction Optimization : Use coupling reagents like DCC or EDCI for amide bond formation. Evidence from similar tert-butyl carbamates suggests that reaction yields improve with anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) are effective for isolating intermediates .

Q. Table 1: Example Synthetic Routes for Analogous Compounds

| Compound Type | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine-carboxylate | 4-(Pyridin-2-yl)benzaldehyde, Si-Trisamine | 75–85 | |

| Pyrazole-carboxylate | 5-(4-Chlorophenyl)-1H-pyrazole, DCM/TEA | 68 |

Q. How should researchers handle safety and storage protocols for azetidine derivatives like this compound?

Methodological Answer:

- Safety Precautions : Although direct hazard data for this compound is limited, similar tert-butyl carbamates recommend:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .

- Storage : Store at –20°C under nitrogen to prevent degradation. Moisture-sensitive intermediates should be desiccated .

Advanced Research Questions

Q. How can contradictions in NMR data during structural characterization be resolved?

Methodological Answer:

- NMR Analysis : Compare experimental shifts with computed or literature values. For example:

- 1H NMR : Look for characteristic peaks (e.g., tert-butyl at ~1.4 ppm, benzyl protons at ~7.3 ppm). Splitting patterns in azetidine rings (J = 3–5 Hz) indicate ring strain .

- 13C NMR : Carbamate carbonyls appear at ~155–160 ppm. Contradictions may arise from solvent effects or impurities; deuterated solvents (e.g., CDCl₃) and sample purity >95% are critical .

- Cross-Validation : Use X-ray crystallography (SHELX software ) to confirm stereochemistry and resolve ambiguities in NOESY or COSY spectra.

Q. Table 2: Representative NMR Data for tert-Butyl Carbamates

Q. What strategies optimize reaction yields for azetidine derivatives with sensitive functional groups?

Methodological Answer:

- Temperature Control : Low temperatures (–78°C to 0°C) minimize side reactions (e.g., epimerization) during nucleophilic substitutions .

- Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance hydrogenolysis of benzyl groups without affecting tert-butyl protections .

- Byproduct Management : Add scavengers (e.g., polymer-bound trisamine) to sequester reactive intermediates and improve purity .

Q. How does X-ray crystallography confirm stereochemical assignments in this compound?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) data collected at 100 K using synchrotron radiation reduces thermal motion artifacts .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. For example, the Cbz group’s planarity and azetidine ring puckering can be resolved with R-factors <0.05 .

Q. Table 3: Crystallographic Parameters for Related Structures

| Compound | Space Group | R-factor | Resolution (Å) | Reference |

|---|---|---|---|---|

| tert-Butyl piperazine-carboxylate | P2₁2₁2₁ | 0.043 | 0.80 | |

| tert-Butyl thiophene-carbamate | P-1 | 0.034 | 0.85 |

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities at 0.1% levels. Monitor degradation products under accelerated stability conditions (40°C/75% RH) .

- TGA/DSC : Thermal analysis identifies decomposition thresholds (>200°C for tert-butyl carbamates) and phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.